molecular formula C23H22ClFN4O2S B12008274 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B12008274
M. Wt: 473.0 g/mol
InChI Key: GLXHQFJEJLVUSR-UHFFFAOYSA-N
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Description

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound with the molecular formula C23H22ClFN4O2S. This compound is part of the purine family and is characterized by its unique structure, which includes a chlorofluorophenyl group, a methylsulfanyl group, and a phenylpropyl group attached to a purine core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the chlorofluorophenylmethylsulfanyl intermediate.

    Reaction Conditions: The intermediate is then reacted with 1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione under specific conditions, such as the presence of a base and a suitable solvent.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C23H22ClFN4O2S

Molecular Weight

473.0 g/mol

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C23H22ClFN4O2S/c1-27-20-19(21(30)28(2)23(27)31)29(13-7-10-15-8-4-3-5-9-15)22(26-20)32-14-16-17(24)11-6-12-18(16)25/h3-6,8-9,11-12H,7,10,13-14H2,1-2H3

InChI Key

GLXHQFJEJLVUSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCCC4=CC=CC=C4

Origin of Product

United States

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